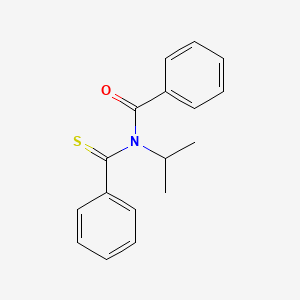![molecular formula C27H30O3 B14395838 Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate CAS No. 89765-05-9](/img/structure/B14395838.png)
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a benzoate group, a phenoxyphenyl group, and a pentan-2-yl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The benzoate ester can be formed by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Addition of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pentan-2-yl Chain: The pentan-2-yl chain can be synthesized through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with an appropriate ketone to form the desired chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in large vessels with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of certain genes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate: Similar but with a propyl ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
89765-05-9 |
|---|---|
Molekularformel |
C27H30O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate |
InChI |
InChI=1S/C27H30O3/c1-4-29-26(28)22-15-17-23(18-16-22)27(2,3)19-9-11-21-10-8-14-25(20-21)30-24-12-6-5-7-13-24/h5-8,10,12-18,20H,4,9,11,19H2,1-3H3 |
InChI-Schlüssel |
PLBUFYJAGQHZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
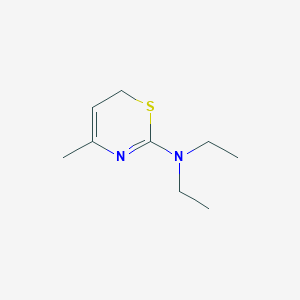
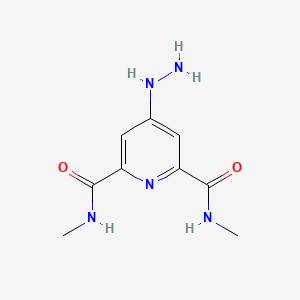
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
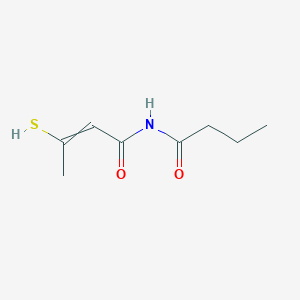
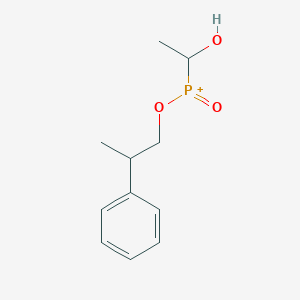
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

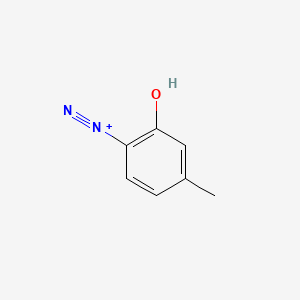
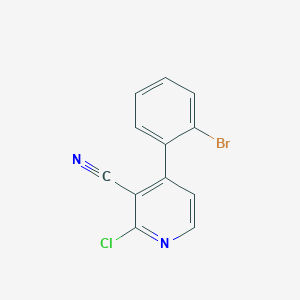
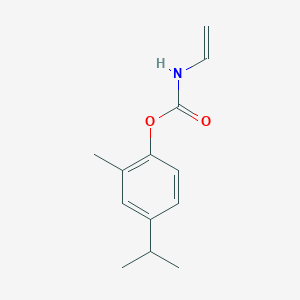
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)

